molecular formula C24H23N3O5 B12132589 N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide

Cat. No.: B12132589
M. Wt: 433.5 g/mol
InChI Key: ZUOBGDKIPVNTNR-UHFFFAOYSA-N
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Description

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, substituted with a 3,4-dimethoxyphenyl group and a 4-methoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group:

    Attachment of the 4-Methoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated precursors and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share structural similarities but differ in their substitution patterns and biological activities.

    Benzamide Derivatives: Compounds such as 4-methoxy-N-(2-phenylethyl)benzamide have similar benzamide moieties but lack the quinazolinone core.

Uniqueness

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxy groups and the quinazolinone core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H23N3O5/c1-30-17-7-4-14(5-8-17)23(29)27-24-25-13-18-19(26-24)10-16(11-20(18)28)15-6-9-21(31-2)22(12-15)32-3/h4-9,12-13,16H,10-11H2,1-3H3,(H,25,26,27,29)

InChI Key

ZUOBGDKIPVNTNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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